

# A Comparative Guide to TNF-alpha Inhibition: LASSBio-1135 vs. Infliximab

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |
|----------------------|--------------|-----------|--|
| Compound Name:       | LASSBio-1135 |           |  |
| Cat. No.:            | B10816846    | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct inhibitors of Tumor Necrosis Factoralpha (TNF- $\alpha$ ), a key cytokine implicated in inflammatory diseases. We will examine **LASSBio-1135**, a small molecule inhibitor of TNF- $\alpha$  production, and infliximab, a therapeutic monoclonal antibody that neutralizes the cytokine directly. This comparison will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.

At a Glance: LASSBio-1135 vs. Infliximab

| Feature                     | LASSBio-1135                                                                    | Infliximab                                                                              |
|-----------------------------|---------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Molecule Type               | Small molecule (imidazo[1,2-a]pyridine derivative)                              | Chimeric monoclonal antibody<br>(murine variable region, human<br>IgG1 constant region) |
| Primary Mechanism of Action | Inhibits the production of TNF- $\boldsymbol{\alpha}$                           | Neutralizes existing TNF-α<br>(both soluble and<br>transmembrane forms)                 |
| Target                      | Intracellular signaling pathways (e.g., p38 MAPK) that regulate TNF-α synthesis | Extracellular TNF-α cytokine                                                            |
| Administration              | Oral                                                                            | Intravenous infusion                                                                    |



## **Mechanism of Action**

The fundamental difference between **LASSBio-1135** and infliximab lies in their approach to reducing TNF- $\alpha$  activity. **LASSBio-1135** acts intracellularly to prevent the synthesis of TNF- $\alpha$ , while infliximab functions extracellularly by binding to and neutralizing the cytokine after it has been produced.

**LASSBio-1135**: This compound inhibits the release of TNF- $\alpha$  from inflammatory cells like macrophages.[1] It achieves this by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the signaling pathway that leads to TNF- $\alpha$  gene expression and protein synthesis.[1]

Infliximab: As a monoclonal antibody, infliximab binds with high affinity to both the soluble and transmembrane forms of TNF- $\alpha$ .[2] This binding prevents TNF- $\alpha$  from interacting with its receptors (TNFR1 and TNFR2) on the surface of cells, thereby blocking the downstream inflammatory signaling cascades.[2]





Click to download full resolution via product page

Mechanisms of TNF- $\alpha$  inhibition by **LASSBio-1135** and infliximab.



## **Quantitative Performance Data**

The following tables summarize the available quantitative data for **LASSBio-1135** and infliximab, providing a basis for comparing their potency and efficacy.

In Vitro Potency

| Compound                                | Assay                                                                                     | Metric | Value                       | Reference |
|-----------------------------------------|-------------------------------------------------------------------------------------------|--------|-----------------------------|-----------|
| LASSBio-1135                            | Inhibition of TNF-<br>α release in LPS-<br>stimulated<br>murine peritoneal<br>macrophages | IC50   | 546 nM                      | [1]       |
| IC50                                    | 642 nM                                                                                    | [1][3] |                             |           |
| Infliximab                              | Binding to<br>immobilized<br>human TNF-α                                                  | EC50   | 0.03538 μg/mL<br>(~0.24 nM) |           |
| Binding to<br>soluble TNF-α<br>(KinExA) | KD                                                                                        | 4.2 pM | [4]                         |           |
| Binding to<br>membrane TNF-<br>α        | KD                                                                                        | 468 pM | [4]                         | _         |

Note: There is a slight discrepancy in the reported IC50 for **LASSBio-1135** across different sources.

### **In Vivo Efficacy**

Direct comparative in vivo studies are not readily available in the public domain. The following data is from separate studies.

LASSBio-1135: Carrageenan-Induced Thermal Hyperalgesia in Mice



| Dose (oral)      | Effect                                                               | Time Point               |
|------------------|----------------------------------------------------------------------|--------------------------|
| 10 μmol/kg       | Partial reduction in thermal hyperalgesia                            | 4 hours post-carrageenan |
| 100 μmol/kg      | Marked reduction in thermal hyperalgesia                             | 4 hours post-carrageenan |
| 10 & 100 μmol/kg | Reduction in TNF-α production and neutrophil infiltration in the paw | 4 hours post-carrageenan |

Data sourced from a study on LASSBio-1135's effect in a model of inflammatory pain.[1]

Infliximab: Clinical Trial Data in Crohn's Disease

| Treatment Group       | Clinical Response at Week<br>4 | Clinical Remission at<br>Week 4 |
|-----------------------|--------------------------------|---------------------------------|
| Placebo               | 17%                            | 4%                              |
| Infliximab (5 mg/kg)  | 81%                            | 33%                             |
| Infliximab (10 mg/kg) | 50%                            | 33%                             |
| Infliximab (20 mg/kg) | 64%                            | 33%                             |

Data from a multicenter, double-blind, placebo-controlled trial in patients with moderate-to-severe Crohn's disease.

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.

## LASSBio-1135: Inhibition of TNF- $\alpha$ Production in Macrophages



Objective: To determine the concentration-dependent effect of **LASSBio-1135** on the production of TNF- $\alpha$  by macrophages stimulated with lipopolysaccharide (LPS).

#### Methodology:

- Cell Culture: Murine peritoneal macrophages are harvested and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.[1]
- Treatment: Macrophages are pre-incubated with varying concentrations of LASSBio-1135 for a specified period.
- Stimulation: The cells are then stimulated with 100 ng/mL of LPS for 24 hours to induce TNF-  $\alpha$  production.[1]
- Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The percentage of TNF-α inhibition at each concentration of LASSBio-1135 is calculated relative to the LPS-stimulated control group. The IC50 value is determined by non-linear regression analysis.
- Cell Viability: A concurrent MTT assay is performed to ensure that the observed reduction in TNF-α is not due to cytotoxicity of the compound.[1]



Click to download full resolution via product page

Experimental workflow for **LASSBio-1135** TNF- $\alpha$  inhibition assay.

#### **Infliximab: TNF-α Neutralization Assay**



Objective: To quantify the ability of infliximab to neutralize the cytotoxic effects of TNF- $\alpha$  on a sensitive cell line.

#### Methodology:

- Cell Line: The WEHI 164 murine fibrosarcoma cell line, which is sensitive to TNF-α-induced apoptosis, is used.
- Assay Setup: Serial dilutions of infliximab are prepared in a 96-well plate.
- TNF-α Addition: A fixed, sub-maximal cytotoxic concentration of recombinant human TNF-α is added to the wells containing infliximab and incubated to allow for binding.
- Cell Seeding: WEHI 164 cells are added to each well and the plate is incubated for a period sufficient to induce apoptosis in the control wells (typically 20-24 hours).
- Viability Measurement: Cell viability is assessed using a colorimetric method such as the MTT assay or a luminescence-based assay for caspase activity (e.g., Caspase-Glo 3/7).
- Data Analysis: The percentage of neutralization is calculated based on the increase in cell viability in the presence of infliximab compared to the TNF-α-only control. The concentration of infliximab that results in 50% neutralization (IC50 or EC50) is determined.



Click to download full resolution via product page

Experimental workflow for infliximab TNF- $\alpha$  neutralization assay.

#### Conclusion

**LASSBio-1135** and infliximab represent two distinct and valuable strategies for the inhibition of TNF- $\alpha$ . **LASSBio-1135**, as an orally available small molecule, offers the potential for a different mode of administration and targets the production of TNF- $\alpha$  at the cellular level. In contrast, infliximab is a highly potent, injectable biologic that directly neutralizes the cytokine. The choice between these or similar therapeutic approaches will depend on the specific disease context,



patient factors, and desired pharmacological profile. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers and professionals in the field of drug development and inflammation research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. LASSBio-1135: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Treating Tumor Necrosis Factor α (TNFα)-associated Diseases with the Therapeutic Antibody Infliximab PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to TNF-alpha Inhibition: LASSBio-1135 vs. Infliximab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10816846#comparing-lassbio-1135-with-infliximabfor-tnf-alpha-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com